Fmoc-O-benzyl-D-phosphothreonine
Overview
Description
Fmoc-O-benzyl-D-phosphothreonine is a phosphorylated amino acid derivative used extensively in peptide synthesis. It is known for its stability and utility in solid-phase peptide synthesis (SPPS), particularly in the preparation of phosphothreonine-containing peptides. The compound is characterized by its molecular formula C26H26NO8P and a molecular weight of 511.5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-O-benzyl-D-phosphothreonine is synthesized using standard activation methods such as PyBOP and TBTU. The monoprotected phosphothreonine residue, once incorporated, is stable to piperidine . The synthesis involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group and the phosphorylation of the threonine residue with a benzyl group to protect the phosphate moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Fmoc-O-benzyl-D-phosphothreonine undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed using secondary amines like piperidine, leading to the formation of a reactive intermediate.
Deprotection Reactions: The benzyl group protecting the phosphate can be removed under acidic conditions.
Common Reagents and Conditions
Fmoc Removal: Piperidine or piperazine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.
Phosphate Deprotection: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the benzyl protecting group.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid, which can then be further utilized in peptide synthesis .
Scientific Research Applications
Fmoc-O-benzyl-D-phosphothreonine is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of Fmoc-O-benzyl-D-phosphothreonine involves its incorporation into peptides during SPPS. The Fmoc group is removed to expose the amino group, allowing for the formation of peptide bonds. The benzyl-protected phosphate group ensures stability during synthesis and is removed under acidic conditions to yield the final phosphopeptide .
Comparison with Similar Compounds
Similar Compounds
Fmoc-O-benzyl-L-phosphothreonine: Similar in structure but differs in the chirality of the threonine residue.
Fmoc-O-benzyl-D-phosphoserine: Contains a serine residue instead of threonine.
Fmoc-O-benzyl-D-phosphotyrosine: Contains a tyrosine residue instead of threonine.
Uniqueness
Fmoc-O-benzyl-D-phosphothreonine is unique due to its specific use in the synthesis of D-phosphothreonine-containing peptides. Its stability and compatibility with standard SPPS methods make it a valuable tool in peptide synthesis .
Properties
IUPAC Name |
(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(phosphono)amino]-3-phenylmethoxybutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26NO8P/c1-17(34-15-18-9-3-2-4-10-18)24(25(28)29)27(36(31,32)33)26(30)35-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,28,29)(H2,31,32,33)/t17-,24+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRIMQXVSXHWMO-OSPHWJPCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)P(=O)(O)O)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)P(=O)(O)O)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26NO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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